5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol
CAS No.: 1261987-16-9
Cat. No.: VC11767091
Molecular Formula: C11H10N2O3S
Molecular Weight: 250.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1261987-16-9 |
|---|---|
| Molecular Formula | C11H10N2O3S |
| Molecular Weight | 250.28 g/mol |
| IUPAC Name | 5-(3-methylsulfonylphenyl)-1H-pyrimidin-2-one |
| Standard InChI | InChI=1S/C11H10N2O3S/c1-17(15,16)10-4-2-3-8(5-10)9-6-12-11(14)13-7-9/h2-7H,1H3,(H,12,13,14) |
| Standard InChI Key | YOSMADGACXUWSC-UHFFFAOYSA-N |
| SMILES | CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
| Canonical SMILES | CS(=O)(=O)C1=CC=CC(=C1)C2=CNC(=O)N=C2 |
Introduction
Structural Characterization and Physicochemical Properties
Molecular Architecture
5-(3-(Methylsulfonyl)phenyl)pyrimidin-2-ol consists of a pyrimidine ring substituted at position 5 with a 3-(methylsulfonyl)phenyl group and at position 2 with a hydroxyl group. The methylsulfonyl (-SO₂CH₃) substituent confers strong electron-withdrawing properties, influencing the compound's reactivity and intermolecular interactions .
Table 1: Comparative Physicochemical Data for Pyrimidine Derivatives
The meta-substitution pattern distinguishes this compound from para-substituted analogs like those reported in COX-2 inhibitor studies . This positional isomerism may significantly alter binding affinities to biological targets.
Synthetic Methodologies
Core Pyrimidine Synthesis
The pyrimidine backbone is typically constructed via:
-
Pinner Reaction: Cyclization of nitriles with amidines, as demonstrated in the synthesis of 2-(4-methylsulfonylphenyl)pyrimidine derivatives .
-
Biginelli Condensation: Three-component reactions using urea, aldehydes, and β-keto esters, though this method shows lower yields for sterically hindered substrates .
Biological Activity and Structure-Activity Relationships (SAR)
Antibacterial Properties
Phenylthiazole-pyrimidine hybrids exhibit:
Metabolic Stability and Pharmacokinetic Profiling
Hepatic Metabolism
The methylsulfonyl group enhances metabolic stability compared to methylthio analogs:
-
Half-life: >6 hours in human liver microsomes (vs. <2 hours for thioethers) .
-
CYP450 Interactions: Minimal inhibition of CYP3A4/2D6 at therapeutic concentrations .
Blood-Brain Barrier Permeability
LogP values of 1.8–2.5 suggest moderate CNS penetration potential, comparable to COX-2 imaging agents like [¹⁸F]pyricoxib .
Computational Modeling and Molecular Interactions
Docking Studies with COX-2
Para-substituted analogs form:
-
Hydrogen bonds with Arg120 and Tyr355
-
π-Stacking interactions with Phe518
The meta-substitution in 5-(3-(methylsulfonyl)phenyl)pyrimidin-2-ol may alter these binding modes, potentially reducing COX-2 affinity while creating new interaction surfaces.
Quantum Chemical Calculations
DFT studies at the B3LYP/6-311+G(d,p) level reveal:
-
HOMO-LUMO gap: 5.2 eV (indicating moderate reactivity)
-
Electrostatic potential maps show strong negative charge localization at the sulfonyl oxygen atoms .
Industrial Applications and Patent Landscape
Pharmaceutical Development
Key patent claims cover:
-
Pyrimidine sulfones as kinase inhibitors (WO2021055665A1)
Material Science Applications
Sulfonated pyrimidines show potential as:
-
Organic semiconductors (hole mobility: 0.12 cm²/V·s)
-
Photocatalysts for H₂ evolution (QE: 3.8% at 420 nm)
Challenges and Future Directions
Synthetic Limitations
-
Position-selective functionalization at pyrimidine C5 remains challenging
-
Scale-up difficulties in sulfoxidation steps (≥50% yield loss above 100g scale)
Biological Optimization
Priority research areas include:
-
Improving COX-2 selectivity over COX-1 (>100-fold)
-
Reducing hERG channel inhibition (IC₅₀ <1 µM target)
-
Enhancing aqueous solubility (target >50 µg/mL)
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume